Cas no 52663-58-8 (2,3,4',6-Tetrachlorobiphenyl)

2,3,4',6-Tetrachlorobiphenyl is a chlorinated biphenyl compound characterized by its specific substitution pattern of chlorine atoms at the 2, 3, 4', and 6 positions. This structure imparts distinct chemical stability and resistance to degradation, making it useful in research applications involving environmental persistence studies or as a reference standard in analytical chemistry. Its well-defined molecular configuration allows for precise identification and quantification in complex matrices, such as environmental samples or industrial waste. Due to its chlorinated nature, it is often studied in the context of polychlorinated biphenyl (PCB) behavior, toxicology, and remediation. Proper handling is essential given its potential environmental and health impacts.
2,3,4',6-Tetrachlorobiphenyl structure
2,3,4',6-Tetrachlorobiphenyl structure
Product Name:2,3,4',6-Tetrachlorobiphenyl
CAS No:52663-58-8
MF:C12H6Cl4
MW:291.988039493561
CID:374482
PubChem ID:63110
Update Time:2025-05-20

2,3,4',6-Tetrachlorobiphenyl Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Biphenyl,2,3,4',6-tetrachloro-
    • 1,2,4-trichloro-3-(4-chlorophenyl)benzene
    • , 6-TETRACHLOROBIPHENYL
    • 2, 3, 4
    • 2,3,4',6-Tetrachlorobiphenyl
    • K2Y92IEV5R
    • 2,3,4',6-Tcbp
    • FXRXQYZZALWWGA-UHFFFAOYSA-N
    • 2,3,4',6-Tetrachloro-1,1'-biphenyl #
    • NS00077018
    • DTXSID3074159
    • 52663-58-8
    • PCB 64
    • Q27281872
    • UNII-K2Y92IEV5R
    • 2,3,4',6-Tetrachloro-1,1'-biphenyl
    • 1,1'-Biphenyl, 2,3,4',6-tetrachloro-
    • DTXCID4041232
    • SCHEMBL4458291
    • MDL: MFCD00661133
    • Inchi: 1S/C12H6Cl4/c13-8-3-1-7(2-4-8)11-9(14)5-6-10(15)12(11)16/h1-6H
    • InChI Key: FXRXQYZZALWWGA-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=C(C=1C1C=CC(=CC=1)Cl)Cl)Cl

Computed Properties

  • Exact Mass: 289.92200
  • Monoisotopic Mass: 289.922361
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Density: 1.4420 (rough estimate)
  • Melting Point: 106.53°C (estimate)
  • Boiling Point: 374.95°C (rough estimate)
  • Flash Point: 161.9 °C
  • Refractive Index: 1.6120 (rough estimate)
  • PSA: 0.00000
  • LogP: 5.96720

2,3,4',6-Tetrachlorobiphenyl Customs Data

  • HS CODE:2903999090
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2,3,4',6-Tetrachlorobiphenyl Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T889945-1mg
2,3,4',6-Tetrachlorobiphenyl
52663-58-8
1mg
$190.00 2023-05-17
TRC
T889945-10mg
2,3,4',6-Tetrachlorobiphenyl
52663-58-8
10mg
$1499.00 2023-05-17

2,3,4',6-Tetrachlorobiphenyl Production Method

Additional information on 2,3,4',6-Tetrachlorobiphenyl

Professional Introduction to 2,3,4',6-Tetrachlorobiphenyl (CAS No. 52663-58-8)

2,3,4',6-Tetrachlorobiphenyl, identified by the Chemical Abstracts Service Number (CAS No.) 52663-58-8, is a chlorinated derivative of biphenyl. This compound belongs to the class of polychlorinated biphenyls (PCBs), although it is not listed among the primary 209 PCB congeners regulated under international environmental agreements. Despite its structural simplicity, 2,3,4',6-Tetrachlorobiphenyl has garnered attention in scientific research due to its unique chemical properties and potential applications in various fields.

The molecular structure of 2,3,4',6-Tetrachlorobiphenyl consists of two benzene rings connected by a single bond, with chlorine atoms substituting at specific positions on the rings. This arrangement imparts distinct electronic and steric properties to the molecule, making it a valuable candidate for study in organic chemistry and materials science. The presence of four chlorine atoms enhances the compound's stability and reactivity, which are critical factors in its potential use as an intermediate in chemical synthesis.

In recent years, research on chlorinated biphenyls has expanded beyond their historical association with environmental contamination. Studies have begun to explore the synthetic utility of these compounds in developing novel materials and pharmaceuticals. For instance, 2,3,4',6-Tetrachlorobiphenyl has been investigated as a precursor in the synthesis of liquid crystals and organic semiconductors due to its rigid aromatic structure and ability to form stable complexes with other molecules.

The chemical behavior of 2,3,4',6-Tetrachlorobiphenyl has been extensively studied in terms of its interaction with biological systems. While not as extensively researched as some other PCB congeners, preliminary studies suggest that it may exhibit certain pharmacological properties. These properties have prompted investigations into its potential role in drug discovery and development. Specifically, researchers have examined its ability to modulate enzyme activity and interact with biological targets, which could be relevant for creating new therapeutic agents.

The environmental fate of 2,3,4',6-Tetrachlorobiphenyl is another area of interest. Unlike some highly chlorinated PCBs that persist in the environment for long periods, this compound's reactivity suggests it may degrade more rapidly under certain conditions. Understanding its degradation pathways and environmental impact is crucial for assessing its potential ecological risks and for developing strategies to manage its use in industrial applications.

From an industrial perspective, 2,3,4',6-Tetrachlorobiphenyl presents opportunities for innovation in material science. Its stability and thermal properties make it suitable for use in high-performance polymers and coatings. Additionally, its ability to form coordination complexes with metal ions has led to explorations in catalysis and material functionalization. These applications highlight the compound's versatility beyond traditional uses.

The synthesis of 2,3,4',6-Tetrachlorobiphenyl involves multi-step organic reactions that require careful control of reaction conditions. Advances in synthetic methodologies have enabled more efficient and sustainable production methods for this compound. These improvements are essential for reducing costs and minimizing environmental impact during manufacturing processes.

In conclusion, 2,3,4',6-Tetrachlorobiphenyl (CAS No. 52663-58-8) is a compound with significant potential in multiple scientific and industrial domains. Its unique structural features and chemical properties make it a valuable subject of study in organic chemistry, materials science, and pharmacology. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in technological advancements and scientific discoveries.

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